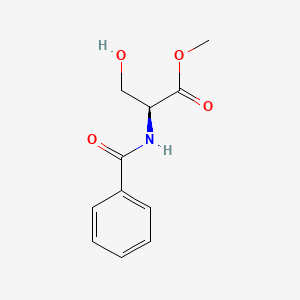
METHYL (2S)-2-AMINO-3-(DIMETHYLAMINO)PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate is an organic compound with the molecular formula C6H14N2O2 It is a derivative of amino acids and is characterized by the presence of both amino and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate can be synthesized through several methods. One common approach involves the reaction of dimethylamine with an appropriate ester precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions: Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino esters.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to various physiological outcomes.
Comparación Con Compuestos Similares
- Methyl 3-(Dimethylamino)Propanoate
- Ethyl 2-Amino-3-(Dimethylamino)Propanoate
- Methyl 2-Amino-3-(Diethylamino)Propanoate
Comparison: Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H14N2O2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(dimethylamino)propanoate |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)4-5(7)6(9)10-3/h5H,4,7H2,1-3H3/t5-/m0/s1 |
Clave InChI |
PYNXDJSBDJANAG-YFKPBYRVSA-N |
SMILES isomérico |
CN(C)C[C@@H](C(=O)OC)N |
SMILES canónico |
CN(C)CC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-(2-Bromo-6-chlorothieno[2,3-b]pyridin-5-yl)ethanol](/img/structure/B8686156.png)
